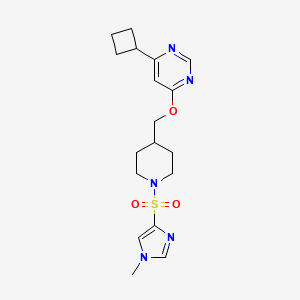
4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings including a cyclobutyl ring, an imidazole ring, and a pyrimidine ring . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The chemical compound 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is part of a broader class of compounds that have been synthesized for various scientific research applications, especially in the field of medicinal chemistry. Although direct references to this exact molecule were not found, research on related heterocyclic compounds, including pyrimidine derivatives, provides insights into potential applications and the significance of such molecules in scientific research.
Antimicrobial and Antibacterial Activities : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives have shown antimicrobial activity, with some compounds found to be active against bacterial strains. These activities highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Ammar et al., 2004; Azab et al., 2013).
Pharmacological Activities : Studies on 2-dialkylaminobenzimidazoles, a class related to the molecule of interest, have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities, suggesting the broader applicability of such heterocyclic compounds in pharmacology (Zhukovskaya et al., 2017).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated significant antiprotozoal activity, showcasing the therapeutic potential of imidazo-pyridine derivatives in treating protozoal infections (Ismail et al., 2004).
Anticancer Activities : Several heterocyclic compounds, including pyrimidine derivatives, have been synthesized and screened for their antitumor activities. Compounds such as polymethoxylated fused pyridine ring systems have shown a broad spectrum of antitumor activity, highlighting the importance of such molecules in cancer research (Rostom et al., 2009).
Chemical Modifications to Enhance Drug Properties : Research into modifying the imidazo[1,2-a]pyrimidine system to reduce metabolism mediated by aldehyde oxidase has implications for enhancing the pharmacokinetic properties of drug candidates, demonstrating the relevance of structural modifications in drug design (Linton et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22-10-18(21-13-22)27(24,25)23-7-5-14(6-8-23)11-26-17-9-16(19-12-20-17)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFODURMIENPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

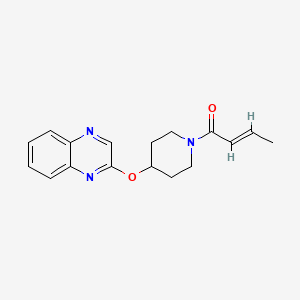

![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2842288.png)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)
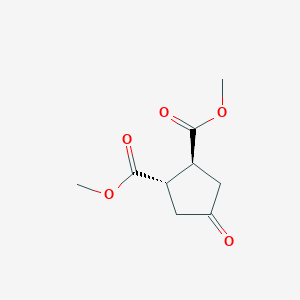
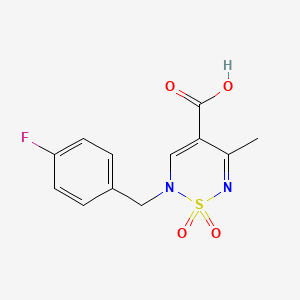
![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)
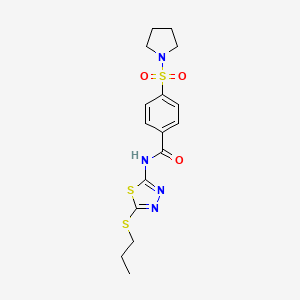
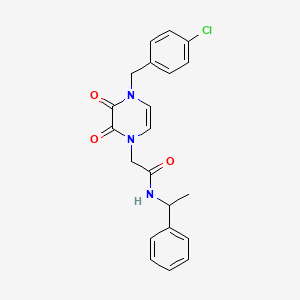
![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)
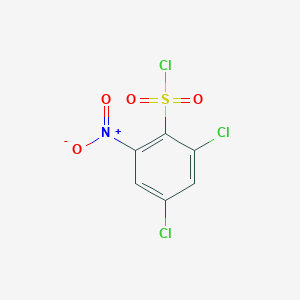
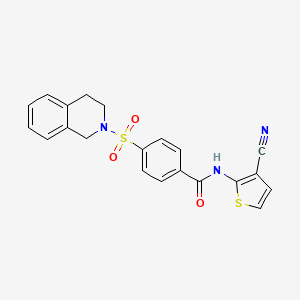
![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)